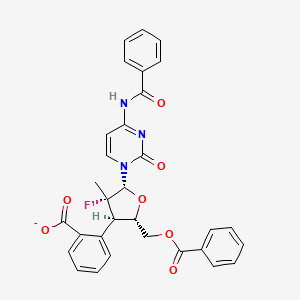![molecular formula C11H14BrNZn B14900692 3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)
3-[(1-Pyrrolidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Pyrrolidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(1-Pyrrolidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1-Pyrrolidino)methyl]bromobenzene+Zn→3-[(1-Pyrrolidino)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Pyrrolidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a substituted benzene derivative, while oxidation might produce a ketone or alcohol.
Scientific Research Applications
3-[(1-Pyrrolidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-[(1-Pyrrolidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various chemical reactions, such as nucleophilic addition to carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-[(1-Pyrrolidino)methyl]magnesium bromide: Another organometallic compound with similar reactivity but different metal center.
3-[(1-Pyrrolidino)methyl]phenylzinc chloride: Similar structure but different halide, which can affect reactivity and solubility.
Uniqueness
3-[(1-Pyrrolidino)methyl]phenylzinc bromide is unique due to its specific reactivity profile and the presence of the pyrrolidino group, which can influence the electronic properties of the compound. This makes it particularly useful in certain types of organic synthesis where other organometallic reagents may not be as effective.
Properties
Molecular Formula |
C11H14BrNZn |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H14N.BrH.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-2,6-7H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
OGGQJQFURLVNOS-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


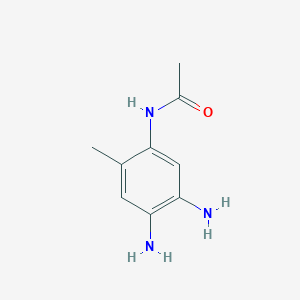
![2-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14900611.png)

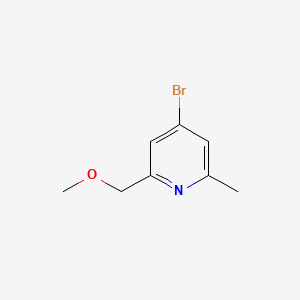
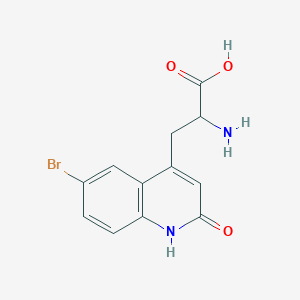
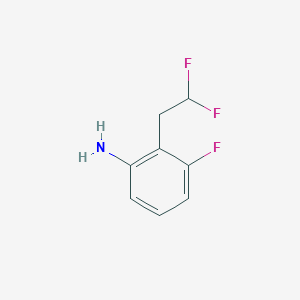
![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
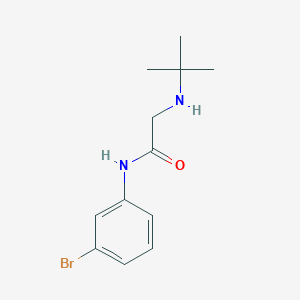

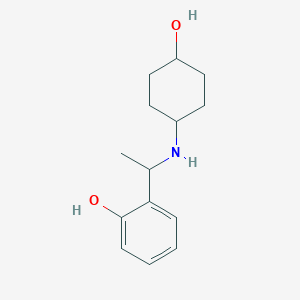
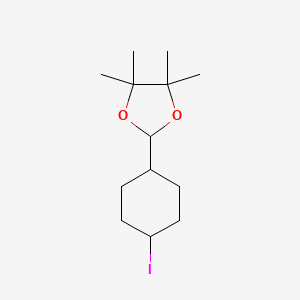
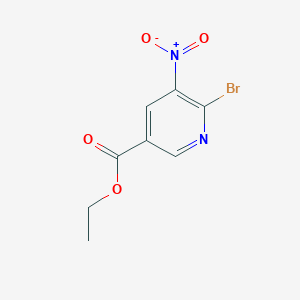
![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
